![molecular formula C11H11NO2 B14360763 1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl- CAS No. 90832-54-5](/img/structure/B14360763.png)
1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl- is a heterocyclic compound that belongs to the isoquinoline family. This compound is characterized by a fused dioxole ring and a methyl group at the 7th position. It has a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl- typically involves the reaction of cotarnine with indole derivatives. This reaction occurs in methanolic solution and results in the formation of 5-(1-indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline . The reaction conditions include the use of methanol as a solvent and the reaction proceeds at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.
化学反应分析
Types of Reactions
1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached to the nitrogen or carbon atoms of the isoquinoline ring .
科学研究应用
1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals
作用机制
The mechanism of action of 1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl- involves its interaction with specific molecular targets and pathways. It is known to interact with nucleophilic substrates, leading to the formation of Mannich bases. These interactions can result in the modulation of enzyme activities and receptor functions, which are crucial for its biological effects .
相似化合物的比较
Similar Compounds
TDIQ (6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline): This compound has anxiolytic and anorectic effects in animals.
Oxolinic acid: A quinoline compound with antibacterial properties.
Uniqueness
1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl- is unique due to its fused dioxole ring and the presence of a methyl group at the 7th position. This structural feature distinguishes it from other isoquinoline derivatives and contributes to its specific chemical and biological properties .
属性
CAS 编号 |
90832-54-5 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC 名称 |
7-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C11H11NO2/c1-7-2-8-3-10-11(14-6-13-10)4-9(8)5-12-7/h3-5,7H,2,6H2,1H3 |
InChI 键 |
GJYMGPVIFSJHGS-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=CC3=C(C=C2C=N1)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


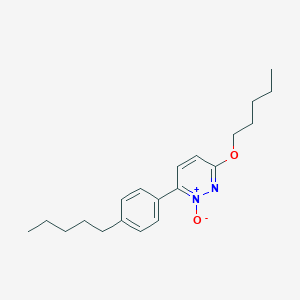
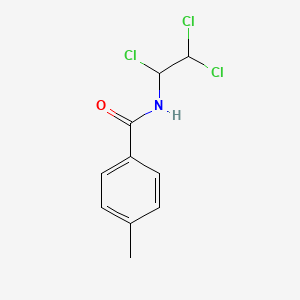
![2-[(Z)-(4-Methylphenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14360690.png)
![[3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene](/img/structure/B14360692.png)
![2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate](/img/structure/B14360699.png)
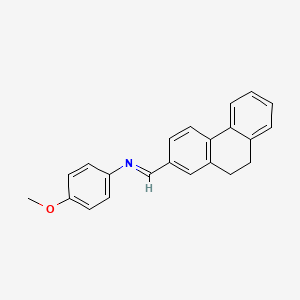
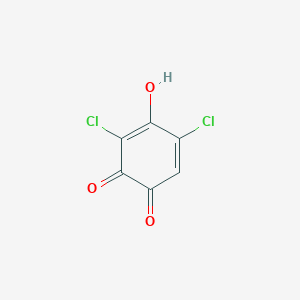
![Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate](/img/structure/B14360716.png)
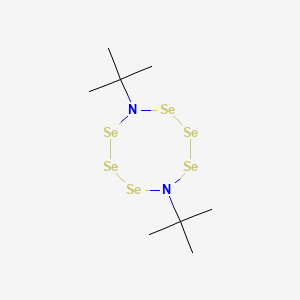
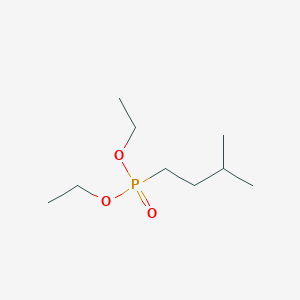
![3-Methyl-N-{2-[(methylamino)oxy]-2-oxoethyl}aziridine-2-carboxamide](/img/structure/B14360743.png)
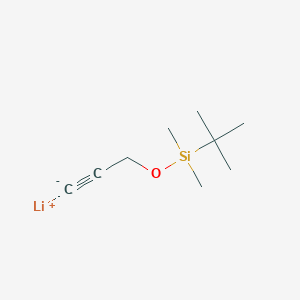
silane](/img/structure/B14360751.png)
![2,3,4,5,6,7,9,9-Octamethylbicyclo[6.1.0]nona-1(8),2,4,6-tetraene](/img/structure/B14360769.png)
